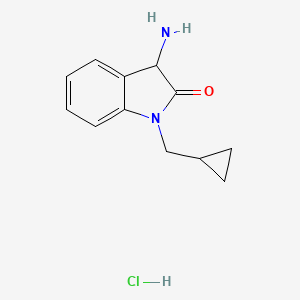

3-Amino-1-(cyclopropylmethyl)-1,3-dihydro-2H-indol-2-one hydrochloride

Vue d'ensemble

Description

3-Amino-1-(cyclopropylmethyl)-1,3-dihydro-2H-indol-2-one hydrochloride is a useful research compound. Its molecular formula is C12H15ClN2O and its molecular weight is 238.71 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

3-Amino-1-(cyclopropylmethyl)-1,3-dihydro-2H-indol-2-one hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and implications for therapeutic applications, supported by relevant studies and data.

- Chemical Formula : C_{11}H_{12}ClN_{3}O

- Molecular Weight : 238.71 g/mol

- CAS Number : 1822516-21-1

Research indicates that this compound exhibits various biological activities, primarily through modulation of neurotransmitter systems and ion channels. Notably, it has been studied for its effects on neuronal excitability and potential neuroprotective properties.

Neuroprotective Effects

A study highlighted the compound's ability to reduce neuronal hyperexcitability in rat hippocampal slices, suggesting a role as a KCNQ2 channel opener. This mechanism indicates potential applications in treating neurological disorders characterized by excessive neuronal firing, such as epilepsy .

Pharmacological Studies

- Anticonvulsant Activity : The compound has shown promise in preclinical models for anticonvulsant effects, possibly due to its impact on sodium and potassium channels involved in neuronal excitability.

- Neuroprotective Properties : In addition to anticonvulsant effects, it has been noted for neuroprotective actions against oxidative stress-induced neuronal damage.

Case Studies

- Study on Neuronal Excitability : A specific study demonstrated that administration of the compound significantly inhibited high-frequency firing in hippocampal neurons, suggesting its potential as a therapeutic agent for conditions like epilepsy .

Comparative Biological Activity Table

| Activity | Mechanism | Reference |

|---|---|---|

| Anticonvulsant | KCNQ2 channel modulation | |

| Neuroprotection | Inhibition of oxidative stress | |

| Reduction of Neuronal Firing | Modulation of sodium/potassium channels |

Safety and Toxicology

While the biological activity is promising, safety assessments are crucial. The compound is classified under hazardous materials due to irritant properties. Further studies are required to establish a comprehensive safety profile.

Applications De Recherche Scientifique

Medicinal Chemistry

3-Amino-1-(cyclopropylmethyl)-1,3-dihydro-2H-indol-2-one hydrochloride has been investigated for its potential therapeutic effects due to its structural similarity to biologically active indole derivatives. Indoles are known for their diverse pharmacological activities, including anti-inflammatory, analgesic, and antitumor effects.

Case Study: Antitumor Activity

Research has indicated that compounds similar to 3-Amino-1-(cyclopropylmethyl)-1,3-dihydro-2H-indol-2-one exhibit cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that this compound could inhibit the proliferation of certain cancer cells, suggesting its potential as a lead compound for developing new anticancer drugs.

Neuropharmacology

The compound's ability to interact with neurotransmitter systems makes it a candidate for neuropharmacological studies. Its structure suggests potential activity at serotonin and dopamine receptors.

Case Study: Serotonergic Activity

In a study examining the effects of related indole compounds on serotonin receptors, it was found that modifications in the indole structure could enhance binding affinity and selectivity for specific receptor subtypes. This indicates that this compound may have similar properties worth investigating further.

Synthetic Chemistry

The synthesis of this compound can serve as a model for developing new synthetic methods in organic chemistry. Its unique cyclopropylmethyl group presents opportunities for exploring ring-opening reactions and functionalization strategies.

Data Table: Synthetic Routes

| Methodology | Description |

|---|---|

| Cyclization Reaction | Utilizing cyclopropylmethylamine as a precursor to synthesize the indole framework. |

| Functionalization | Exploring electrophilic substitution reactions on the indole ring to introduce various functional groups. |

Propriétés

IUPAC Name |

3-amino-1-(cyclopropylmethyl)-3H-indol-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O.ClH/c13-11-9-3-1-2-4-10(9)14(12(11)15)7-8-5-6-8;/h1-4,8,11H,5-7,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UULSBXGMDJJYID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C3=CC=CC=C3C(C2=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.